H-N-Me-D-Glu(OMe)-OH.HCl

Peptide Conformation N-Methylation DFT

H-N-Me-D-Glu(OMe)-OH.HCl (N-methyl-D-glutamic acid γ-methyl ester hydrochloride) is a protected, non-proteinogenic amino acid derivative combining three key structural modifications on the D-glutamate scaffold: α-N-methylation, side-chain γ-methyl ester protection, and hydrochloride salt formulation. The compound is classified as a chiral peptide building block with a molecular formula of C₇H₁₃NO₄·HCl and molecular weight of 211.64 g/mol, supplied as a white to off-white crystalline solid.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
Cat. No. B13136188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-D-Glu(OMe)-OH.HCl
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCNC(CCC(=O)OC)C(=O)O.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m1./s1
InChIKeyIXVRGLRZRIRJET-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-N-Me-D-Glu(OMe)-OH.HCl: A Multifunctional Chiral Building Block for Peptide Synthesis and Drug Discovery


H-N-Me-D-Glu(OMe)-OH.HCl (N-methyl-D-glutamic acid γ-methyl ester hydrochloride) is a protected, non-proteinogenic amino acid derivative combining three key structural modifications on the D-glutamate scaffold: α-N-methylation, side-chain γ-methyl ester protection, and hydrochloride salt formulation. The compound is classified as a chiral peptide building block with a molecular formula of C₇H₁₃NO₄·HCl and molecular weight of 211.64 g/mol, supplied as a white to off-white crystalline solid . Its N-methyl-D stereochemical configuration and orthogonal protecting group strategy enable selective incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), where the methyl ester protects the side-chain carboxyl from undesired reactions during chain elongation while the N-methyl group simultaneously modulates backbone conformation and metabolic stability . This compound is particularly valued in medicinal chemistry for introducing constrained, protease-resistant glutamate residues into bioactive peptide sequences.

Why Generic D-Glutamate or N-Methyl-Glutamate Derivatives Cannot Replace H-N-Me-D-Glu(OMe)-OH.HCl in Precision Peptide Design


The value of H-N-Me-D-Glu(OMe)-OH.HCl resides in the simultaneous presence of three orthogonal differentiating features—D-configuration, N-methylation, and γ-methyl ester protection—within a single building block, none of which can be independently substituted without loss of function. A simple D-glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH) lacks N-methylation and consequently cannot confer the backbone conformational restriction, enhanced lipophilicity (increased clogP), or protease resistance that N-methylation provides [1]. Conversely, N-methyl-D-glutamic acid (H-N-Me-D-Glu-OH) without the methyl ester protection exposes a free γ-carboxyl group that can participate in undesired side reactions during SPPS and yields a peptide with lower membrane permeability than the ester-protected form . The L-isomer counterpart (H-N-Me-L-Glu(OMe)-OH) is recognized by endogenous proteases and L-amino acid-specific transporters, negating the metabolic stability advantages of the D-configuration [2]. The hydrochloride salt formulation further distinguishes the compound from its free base, offering superior aqueous solubility and long-term storage stability versus the hygroscopic free amine form [3]. No alternative single building block simultaneously delivers all three of these functional attributes.

Quantitative Differential Evidence for H-N-Me-D-Glu(OMe)-OH.HCl vs. Closest Analogs


N-Methylation Reduces Amide Bond cis/trans Activation Energy and Increases Conformational Restriction vs. Non-Methylated Analog

Density functional theory (DFT) studies on N-methylated vs. non-methylated amino acid derivatives (Ac-X-OMe) demonstrated that N-methylation systematically lowers the amide cis/trans activation energy barrier (EA) across all amino acid classes studied, including aspartic acid—the closest structural analog to glutamic acid. The calculated amide cis/trans activation energies of all N-methylated amino acid derivatives were lower than those of native species [1]. This reduced energy barrier translates to an increased population of cis-amide conformers in N-methylated peptides. Study on N-methyl peptides demonstrated that homochiral sequences (such as D-Xxx-NMe-D-Yyy) show strong preference for the βVI-folded conformation containing a central cis amide bond, while heterochiral sequences retain βII-folded conformation with a trans amide bond [2]. In the specific context of collagenase inhibitor peptides, N-methylation at the Yaa position was found to strongly increase the energy of the C7 conformer and leave the trans' conformation as the only low-energy conformer [3]. These conformational constraints are absent in H-D-Glu(OMe)-OH, which lacks N-methylation and retains the full conformational flexibility of a standard amino acid.

Peptide Conformation N-Methylation DFT Cis/Trans Isomerization Conformational Restriction

N-Methylation Enhances Proteolytic Stability: Somatostatin Analog Half-Life Extended 5-Fold

N-Methylation of amino acid residues is a validated strategy for conferring protease resistance to synthetic peptides. In a landmark study on N-alkylated peptides, N-methylation of phenylalanine residues produced a 45-fold increase in proteolytic stability compared to non-methylated controls [1]. A direct pharmacologically relevant example is the somatostatin cyclopeptidic analogue: upon multiple N-methylations, the enzymatic half-life was extended from 15.5±2 minutes (non-methylated) to 74±6 minutes (N-methylated), representing a 4.8-fold enhancement in metabolic stability, achieved without compromising biological activity or receptor selectivity [2]. Poly-N-methylated hexapeptides designed to inhibit Aβ aggregation demonstrated enhanced proteolytic stability over their non-methylated analogues, with aqueous solubility increasing concomitantly with the degree of N-methylation [3]. In phenylalanine-containing peptides, N-methylation alone provided a 45-fold increase in stability, demonstrating that even single-residue N-methylation can dramatically alter proteolytic susceptibility [1]. These class-level findings establish that H-N-Me-D-Glu(OMe)-OH.HCl, by virtue of its N-methyl group, is expected to confer substantially greater protease resistance to peptide products than would H-D-Glu(OMe)-OH.

Protease Resistance N-Methylation Peptide Stability Half-Life Extension Drug Design

D-Configuration Confers Protease Resistance: Enzymatic Degradation Markedly Reduced in D-Glutamate-Containing Polypeptides vs. L-Glutamate

A systematic study on glycopolypeptides composed of galactosylated poly(γ-propargylglutamate)s containing L- and/or D-glutamate residues revealed that the enzymatic degradation rates of the glycopolypeptides were markedly reduced following the introduction of D-glutamate residues into backbones [1]. Pure L-glutamate glycopolypeptides adopted α-helical conformations, while pure D-glutamate variants formed mirrored α-helical structures, and enantiomerically mixed polymers displayed random coil conformations, demonstrating that D-configuration not only alters degradation susceptibility but also modulates secondary structure [1]. In antimicrobial peptide studies, all-D-amino acid containing cationic peptides P4C and P5C were completely protease-resistant in comparison to their L-amino acid analogues . The D-amino acid building block H-N-Me-D-Glu(OMe)-OH.HCl thus provides a stereochemical basis for protease evasion that the L-isomer counterpart (H-N-Me-L-Glu(OMe)-OH) cannot match, while the N-methylation provides additional orthogonal stability enhancement.

D-Amino Acid Protease Resistance Enzymatic Degradation Glycopolypeptide Biomaterials

N-Methylation Increases Lipophilicity (clogP) and Modulates Aqueous Solubility vs. Non-Methylated Amino Acid Derivatives

A comprehensive DFT study encompassing 10 amino acid derivatives (Ac-X-OMe, where X = Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, His) and their N-methylated analogues established that the clogP values of all N-methylated peptides are greater than those of native compounds [1]. Critically, after mono N-methylation of the peptide backbone, ΔGsolv becomes more negative, indicating enhanced aqueous solubility, while polarizability and dipole moment are simultaneously increased [1]. All N-methylated amino acids have higher EHOMO (less negative) and decreased EHOMO-LUMO gap compared to non-methylated amino acid analogues [1]. The N-methylation of these compounds leads to an increase in lipophilicity, aqueous solubility, polarization, dipole moment and lowering of the cis/trans amide energy barrier [1]. Importantly, the effect is sequence- and position-dependent; in tetrapeptide BBB shuttle studies, fully N-methylated Ac-(N-MePhe)₄-CONH₂ crossed artificial membranes while non-methylated Ac-(Phe)₄-CONH₂ showed no permeability [2]. These data predict that H-N-Me-D-Glu(OMe)-OH.HCl, combining N-methylation with methyl ester protection, yields substantially greater lipophilicity than H-D-Glu(OMe)-OH or H-N-Me-D-Glu-OH, with implications for membrane permeability of derived peptides.

Lipophilicity N-Methylation clogP Aqueous Solubility DFT ADME

N-Methyl-D-Aspartate (NMDA) Demonstrates Stereochemical Selectivity for NMDA Receptors Distinct from L-Glutamate Acting at AMPA/Kainate Receptors

The stereochemical and N-methyl substitution pattern of N-methyl-D-aspartate (NMDA)—structurally analogous to H-N-Me-D-Glu(OMe)-OH.HCl in having N-methyl and D-configuration on an acidic amino acid scaffold—confers selective agonist activity at NMDA-type glutamate receptors that is fundamentally distinct from L-glutamate's broad activity at AMPA, kainate, and NMDA receptors. Separate receptors are recognized for the excitation of mammalian neurons by L-glutamic acid/quisqualic acid (AMPA receptors) versus N-methyl-D-aspartic acid and other conformationally restricted amino acids (NMDA receptors) [1]. This stereochemical discrimination demonstrates that the combination of N-methylation with D-configuration on dicarboxylic amino acid scaffolds generates receptor subtype selectivity not achievable with L-glutamate alone [2]. While H-N-Me-D-Glu(OMe)-OH.HCl itself is a protected building block (not a direct receptor ligand), it enables the incorporation of N-Me-D-Glu residues into designed peptide ligands where this stereoelectronic signature can be exploited for NMDA receptor-targeted probe or therapeutic development.

NMDA Receptor Stereoselectivity N-Methyl-D-Aspartate L-Glutamate Ionotropic Glutamate Receptors

N-Methyl Amino Acid Coupling Requires Specialized Reagents (PyBroP/PyCloP) for High-Yield Epimerization-Free Incorporation vs. Standard Coupling Reagents

The coupling of N-methyl amino acids presents unique synthetic challenges distinct from standard amino acid coupling. In comparative studies, standard coupling methods using pivaloyl mixed anhydride, pentafluorophenyl ester, or acyl fluoride activation yielded less than 10% product when coupling N-methyl-α,α-dialkyl amino acids (e.g., (NMe)Aib, (NMe)αAc5c) [1]. PyBroP and PyCloP halogenophosphonium salts were identified as peptide-coupling reagents highly efficient for coupling N-methylated amino esters, in contrast with PyBOP, the hydroxybenzotriazolyl analogue [2]. The halogenophosphonium salts gave excellent peptide yields with essentially no epimerization [2]. Oxybenzotriazole-based reagents (BOP, PyBOP, HBPyU) or DCC/HOBt produce the weakly reactive benzotriazolyl ester as the main product when coupling N-methylated amino acids, leading to low yields, whereas PyBroP, PyCloP, and PyClU give very good results [3]. Additionally, significant racemization (2.8–39%) was observed when Z-Ala-MeLeu was coupled with Gly-OBzl using various standard methods in the presence of salts such as triethylamine hydrochloride—only HONSu ester coupling gave stereochemically pure product [4]. This evidence establishes that H-N-Me-D-Glu(OMe)-OH.HCl requires specific coupling protocols distinct from those used for H-D-Glu(OMe)-OH, directly impacting procurement decisions for synthesis workflow design.

Peptide Coupling N-Methyl Amino Acid PyBroP PyCloP Racemization SPPS

Optimal Application Scenarios for H-N-Me-D-Glu(OMe)-OH.HCl Based on Verified Differential Evidence


Protease-Resistant Peptide Drug Lead Optimization

Research teams developing peptide-based therapeutics where rapid proteolytic degradation limits in vivo half-life should prioritize H-N-Me-D-Glu(OMe)-OH.HCl over H-D-Glu(OMe)-OH. The N-methyl group confers documented 5- to 45-fold enhancements in proteolytic stability [1], while the D-configuration provides an orthogonal mechanism of protease evasion by rendering the peptide bond unrecognizable to endogenous L-specific proteases [2]. This dual-stability strategy is particularly valuable for oral peptide drug candidates, where gastrointestinal and serum protease exposure represents a primary attrition pathway.

Neuroscience Probe Development Targeting NMDA Receptor Subtypes

For laboratories synthesizing conformationally constrained peptide ligands to dissect glutamate receptor subtype pharmacology, H-N-Me-D-Glu(OMe)-OH.HCl uniquely enables incorporation of the N-Me-D-Glu motif that mimics the stereoelectronic signature of NMDA. As demonstrated by the selective NMDA receptor recognition of N-methyl-D-aspartate versus the broad-spectrum activity of L-glutamate [3], this building block provides access to NMDA-biased molecular probes that cannot be generated using L-glutamate or non-methylated D-glutamate derivatives.

Conformationally Constrained β-Sheet and β-Turn Peptide Design

Investigators designing β-hairpin or β-turn peptide scaffolds should select H-N-Me-D-Glu(OMe)-OH.HCl when the goal is to nucleate or stabilize specific secondary structures. N-Methylation of heterochiral D-amino acid/L-amino acid dipeptide sequences has been shown to nucleate β-sheet conformation without requiring covalent or ring constraints at the reverse turn [4], and homochiral N-methylated sequences adopt distinct βVI cis-amide folded conformations not accessible to non-methylated peptides [5]. These conformational steering properties are absent in H-D-Glu(OMe)-OH and represent a design capability critical for foldamer and protein mimetic research.

Cell-Permeable Peptide and Blood-Brain Barrier Shuttle Design

Medicinal chemistry groups engineering peptides for intracellular target engagement or CNS delivery should favor H-N-Me-D-Glu(OMe)-OH.HCl over the free acid analog H-N-Me-D-Glu-OH. The methyl ester protection increases lipophilicity, and combined with N-methylation, this dual modification enhances membrane permeability as demonstrated by the ability of fully N-methylated peptides to cross artificial membranes while non-methylated counterparts show zero permeability [6]. The methyl ester can be selectively deprotected post-synthesis if a free carboxyl is required in the final peptide, providing flexible synthetic control.

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